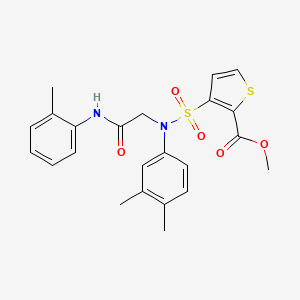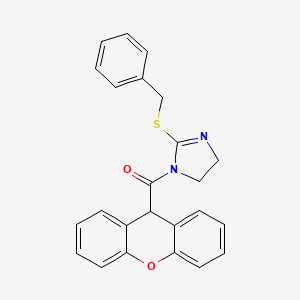![molecular formula C8H7BrN2O B2660571 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1375474-44-4](/img/structure/B2660571.png)
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound . It’s also known as "4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7 (6H)-one" .
Synthesis Analysis
The synthesis of “this compound” could involve multiple pathways. One common method is through the reaction of phenylacetylacetone and 3-amino-5-bromopyridine under acidic conditions .Wirkmechanismus
The mechanism of action of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is primarily based on its ability to inhibit various enzymes. The inhibition of glycogen synthase kinase 3β and cyclin-dependent kinase 5 leads to the suppression of tumor growth and the prevention of neurodegeneration, respectively. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, which improves cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit various enzymes. The inhibition of glycogen synthase kinase 3β and cyclin-dependent kinase 5 leads to the suppression of tumor growth and the prevention of neurodegeneration, respectively. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, which improves cognitive function in Alzheimer's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one in lab experiments are primarily related to its potency and specificity. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases. However, the limitations of using this compound in lab experiments are related to its complex synthesis method and potential toxicity.
Zukünftige Richtungen
The future directions for the research on 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one are primarily related to its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and various other diseases. Further research is needed to explore the full potential of this compound in the treatment of these diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of this compound on a larger scale and at a lower cost.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has shown promising results in the treatment of several diseases and has the potential to be used as a therapeutic agent. Further research is needed to explore the full potential of this compound in the treatment of these diseases, and the development of new synthesis methods can lead to the production of this compound on a larger scale and at a lower cost.
Synthesemethoden
The synthesis of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-bromo-1-methylpyrrole-2-carboxylic acid with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then cyclized to form this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and various other diseases. It acts as a potent inhibitor of several enzymes, including glycogen synthase kinase 3β, cyclin-dependent kinase 5, and acetylcholinesterase. These enzymes are involved in various cellular processes, and their inhibition can lead to the suppression of disease progression.
Eigenschaften
IUPAC Name |
3-bromo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-8(12)7(5)11/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXXFZNSNISYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375474-44-4 |
Source


|
| Record name | 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2660492.png)
![methyl 4-((7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2660494.png)


![Ethyl 4-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2660499.png)
![S-[2-[(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2660500.png)
![(Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2660502.png)

![(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol](/img/structure/B2660505.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2660508.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2660509.png)

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine](/img/structure/B2660511.png)